molecular formula C8H10Cl2N2O B2853105 Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride CAS No. 153863-96-8

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride

Cat. No.: B2853105
CAS No.: 153863-96-8
M. Wt: 221.08
InChI Key: YCPNHDNMDQZRII-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by its unique structure, which includes a furo[3,2-c]pyridine ring system.

Scientific Research Applications

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride typically involves the following steps:

    Formation of the Furo[3,2-c]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,2-c]pyridine ring.

    Introduction of the Methanamine Group: The methanamine group is introduced through a series of reactions, including amination and reduction.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to form the desired product.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

    Furo[2,3-b]pyridine Derivatives: These compounds have a different ring structure but may exhibit similar chemical properties.

    Pyridine Derivatives: Compounds with a pyridine ring that may have different substituents and functional groups.

    Furan Derivatives: Compounds containing a furan ring that may have different biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furo[3,2-c]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.2ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;;/h1-3,5H,4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPNHDNMDQZRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-96-8
Record name furo[3,2-c]pyridin-2-ylmethanamine dihydrochloride
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